

Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-iodopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **2-Bromo-4-iodopyridine**, a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. The information herein is intended to guide researchers in the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Bromo-4-iodopyridine**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~ 8.3 - 8.5	d	~ 5.0 - 6.0	1H	H-6
~ 7.8 - 8.0	d	~ 1.5 - 2.5	1H	H-3
~ 7.6 - 7.8	dd	~ 5.0 - 6.0, ~ 1.5 - 2.5	1H	H-5

Predicted for a solution in CDCl₃.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)	Assignment
~ 152	C-6
~ 145	C-3
~ 142	C-2
~ 135	C-5
~ 95	C-4

Predicted for a solution in CDCl₃.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1570 - 1550	Strong	C=C/C=N stretching (pyridine ring)
1450 - 1420	Strong	C=C/C=N stretching (pyridine ring)
1100 - 1000	Medium	C-H in-plane bending
850 - 750	Strong	C-H out-of-plane bending
~ 600	Medium-Strong	C-Br stretch
~ 500	Medium	C-I stretch

Predicted for a solid sample (KBr pellet or thin film).

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
283/285	High	[M] ⁺ (Molecular ion with Br isotopes)
204	Medium	[M - Br] ⁺
156	Medium	[M - I] ⁺
78	High	[C ₅ H ₄ N] ⁺ (Pyridine radical cation)
51	Medium	[C ₄ H ₃] ⁺

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-4-iodopyridine** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of -2 to 12 ppm, 16 to 64 scans depending on concentration.
 - Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ¹³C NMR Acquisition:

- Acquire a proton-decoupled carbon spectrum.
- Typical parameters: spectral width of 0 to 200 ppm.
- A larger number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample as a thin film.

- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of **2-Bromo-4-iodopyridine** in a volatile solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of an FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
 - Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

Mass Spectrometry (MS)

This protocol outlines a general procedure using an Electron Ionization (EI) source.

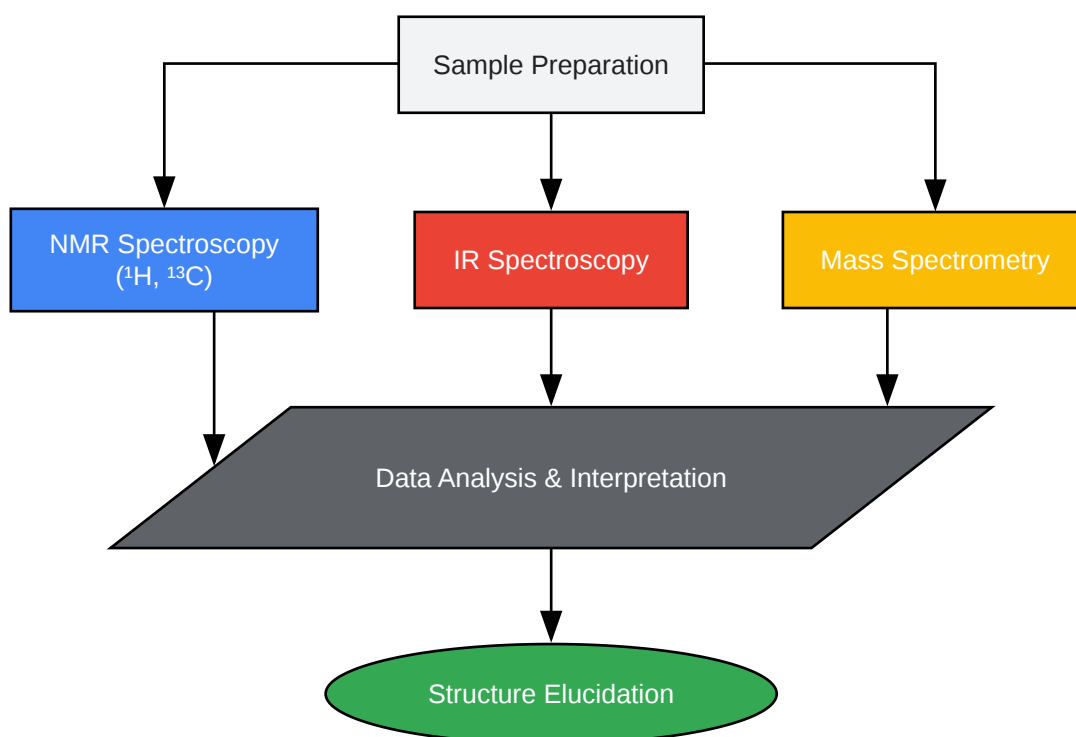
- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- Ionization: Utilize an Electron Ionization (EI) source. The standard electron energy is 70 eV.

- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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